N-benzyl-2-(benzylsulfonyl)acetamide
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Overview
Description
“N-benzyl-2-(benzylsulfonyl)acetamide” is a chemical compound with the molecular formula C15H15NO3S . It is a unique chemical that is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzyl group, a sulfonyl group, and an acetamide group . The exact structure would require more specific information or experimental data.Scientific Research Applications
Theoretical Investigation and Synthesis Applications
Theoretical Investigation of Antimalarial Sulfonamides for COVID-19 Drug Development : A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, including entities similar to N-benzyl-2-(benzylsulfonyl)acetamide, for potential antimalarial and COVID-19 applications. Utilizing computational calculations and molecular docking, the research demonstrated the synthesized sulfonamides' effectiveness against malaria and their potential against COVID-19 due to favorable ADMET properties and molecular interactions with viral proteins (Fahim & Ismael, 2021).
Gamma-Lactam Synthesis for Antidepressant Development : Research highlighted the synthesis of gamma-lactams, such as the antidepressant rolipram, through intramolecular C-H insertion of alpha-diazo-alpha-(phenylsulfonyl)acetamides. N-Benzyl derivatives, akin to this compound, were utilized for enhancing regioselectivity and chemoselectivity in this context, indicating the chemical's potential in developing neurological therapeutic agents (Yoon et al., 2003).
Antimicrobial Activity of Novel Sulfonamide Derivatives : An investigation into 2-bromo-N-(phenylsulfonyl)acetamide derivatives showcased their conversion into compounds with significant antimicrobial properties. These derivatives, related to this compound, demonstrated good activity against various microbial strains, underscoring their potential in antimicrobial drug development (Fahim & Ismael, 2019).
Metabolic Stability and Drug Development
Improving Metabolic Stability in PI3K/mTOR Inhibitors : Research on N-(6-(6-Chloro-5-(4-fluorophenylsulfonylamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a potent PI3Kα and mTOR inhibitor, aimed at reducing metabolic deacetylation, a concern for similar compounds like this compound. By exploring 6,5-heterocyclic analogs, the study aimed to enhance the metabolic stability of these inhibitors, crucial for cancer therapy (Stec et al., 2011).
Synthesis and Evaluation of Antidiabetic Agents : A series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides were synthesized and assessed for their anti-diabetic potential. This research indicates the broader applicability of sulfonamide derivatives, including those related to this compound, in developing treatments for type-2 diabetes (Abbasi et al., 2023).
Mechanism of Action
Target of Action
N-benzyl-2-(benzylsulfonyl)acetamide is a derivative of indole-sulfonamide . Indole-sulfonamide derivatives are known to exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The primary targets of these compounds are often the active sites in drug design .
Mode of Action
The mode of action of this compound involves its interaction with these active sites. Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . The main reaction involved the alkylation followed by condensation of N-benzylsulfonyl halides with tryptamines that led to the production of several novel indole-sulfonamide derivatives .
Properties
IUPAC Name |
N-benzyl-2-benzylsulfonylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-16(17-11-14-7-3-1-4-8-14)13-21(19,20)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLKAFPRAHYHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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